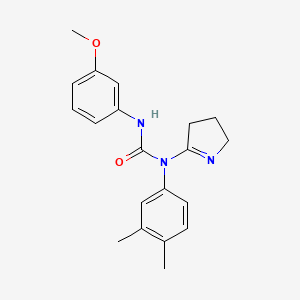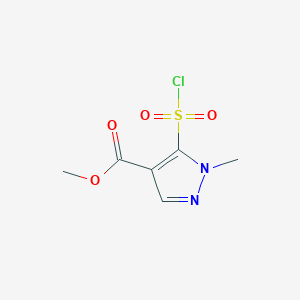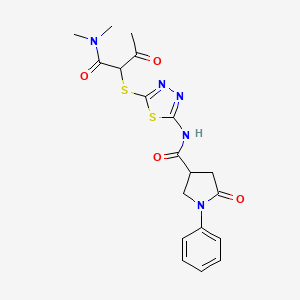
3-Methylthiolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylthiolane-2-carboxylic acid is a useful research compound. Its molecular formula is C6H10O2S and its molecular weight is 146.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their microbial inhibitory properties, are significant in the context of fermentative production using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic, octanoic, decanoic, and lauric acids, cause damage to cell membranes and decrease microbial internal pH, affecting the microbial robustness in industrial applications. Strategies to enhance microbial tolerance against such inhibitors include metabolic engineering to modify cell membrane properties and intracellular pH regulation (Jarboe et al., 2013).
Anticancer Properties of Cinnamic Acid Derivatives
Cinnamic acid derivatives, owing to their structural features, have been extensively studied for their potential as antitumor agents. These compounds, through modifications at various sites, have shown promise in medicinal research against cancer, underscoring the versatility of carboxylic acid derivatives in drug development (De et al., 2011).
Solvent Developments for Carboxylic Acid Extraction
The review of solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams has highlighted the potential of new solvents like ionic liquids and improvements in traditional solvent systems. This research is crucial for the recovery of carboxylic acids, used as precursors for bio-based plastics, from diluted aqueous streams (Sprakel & Schuur, 2019).
Biological Implications of Methylglyoxal
The metabolism and toxicity of methylglyoxal, a compound related to alpha-oxoaldehyde and thus to carboxylic acid metabolism, have been explored. This research sheds light on the role of methylglyoxal in energy production, free radical generation, and cell killing, contributing to our understanding of its potential risks and role in diseases (Kalapos, 1999).
Novel Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives, synthesized from carboxylic acids, has shown potential for new antioxidant and anti-inflammatory agents. This study underscores the significance of carboxylic acid derivatives in developing therapeutic agents with improved efficacy (Raut et al., 2020).
Safety and Hazards
The safety information for 3-Methylthiolane-2-carboxylic acid includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Direcciones Futuras
The future directions for the study and application of 3-Methylthiolane-2-carboxylic acid and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields . For instance, thiophene-based analogs have been studied for their potential as biologically active compounds .
Propiedades
IUPAC Name |
3-methylthiolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOQCFROTSQOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCSC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2507915.png)
![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)
![2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)

![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)




![2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507930.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)
![4-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2507933.png)
